

An In-depth Technical Guide to (+)-C-BVDU (Brivudine): Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-C-BVDU

Cat. No.: B15553399

[Get Quote](#)

(E)-5-(2-bromovinyl)-2'-deoxyuridine, more commonly known as Brivudine (BVDU), is a highly potent and selective antiviral agent. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and mechanism of action, tailored for researchers, scientists, and drug development professionals. Brivudine is primarily effective against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).^[1] Its therapeutic efficacy is rooted in its specific phosphorylation by viral thymidine kinase, which ultimately leads to the inhibition of viral DNA synthesis.^{[1][2][3][4]}

Chemical Properties

Brivudine is a synthetic thymidine nucleoside analog. The defining structural feature is a bromovinyl group at the C5 position of the pyrimidine ring, which is critical for its selective antiviral activity.^[1]

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₃ BrN ₂ O ₅	[1] [5] [6]
Molecular Weight	333.14 g/mol	[1] [5]
Appearance	White to off-white powder	[1]
Melting Point	165-166 °C (decomposes)	[1]
Solubility	Soluble in water and methanol, slightly soluble in DMSO	[1]
Storage Temperature	2-8°C	[1] [5]
CAS Number	69304-47-8	[1] [5]
SMILES	O=C1C=C(C(=O)N1[C@H]2C- -INVALID-LINK---INVALID- LINK--O2)/C=C/Br	[1] [5]
InChI Key	ODZBBRURCPAEIQ- PIXDULNES-A-N	[1] [5]

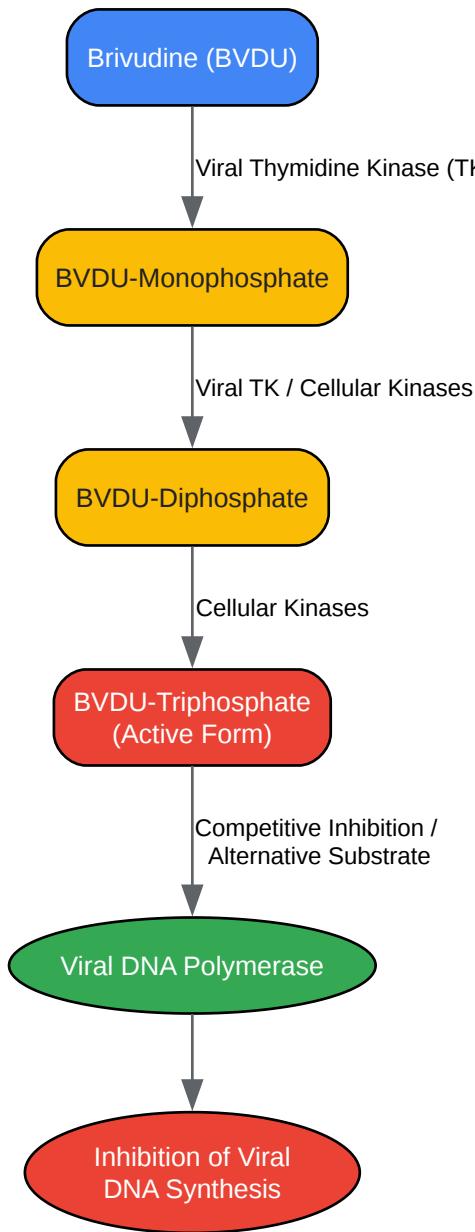
Synthesis of (+)-C-BVDU

A prevalent method for the synthesis of (E)-5-(2-bromovinyl)-2'-deoxyuridine is outlined below. This process begins with a protected derivative of 2'-deoxyuridine and proceeds through several key transformations to yield the final active pharmaceutical ingredient.

Experimental Protocol:

A common synthetic route starts from 5-formyl-3',5'-di-O-acetyl-2'-deoxyuridine.[\[1\]](#)[\[7\]](#)

- Condensation: The starting material, 5-formyl-3',5'-di-O-acetyl-2'-deoxyuridine, is reacted with carbon tetrabromide in the presence of triphenylphosphine.[\[1\]](#)[\[7\]](#) Dichloromethane is typically used as the solvent for this reaction. This step yields the 5-(2,2-dibromovinyl) intermediate.[\[1\]](#)
- Stereoselective Debromination: The resulting intermediate undergoes stereoselective removal of one bromine atom to form the desired (E)-isomer.[\[1\]](#)[\[7\]](#) This is achieved using a


reducing agent system, commonly diethyl phosphite and triethylamine.[1][7]

- Deprotection: The acetyl protecting groups on the sugar moiety are removed under alkaline conditions.[1][7] A solution of ammonia in methanol is a frequently used reagent for this deprotection step, affording (E)-5-(2-bromovinyl)-2'-deoxyuridine.[1]
- Purification: The crude product is purified to obtain a high-purity compound suitable for research and pharmaceutical applications. This is typically accomplished through column chromatography on silica gel, followed by recrystallization.[1]

Mechanism of Antiviral Action

The selective antiviral activity of Brivudine is contingent upon its metabolic activation within virus-infected cells. The following diagram illustrates the key steps in its mechanism of action.

Mechanism of Action of Brivudine (BVDU)

[Click to download full resolution via product page](#)

Caption: Brivudine's activation pathway and mechanism of viral DNA synthesis inhibition.

Brivudine is preferentially phosphorylated by the thymidine kinase encoded by HSV-1 and VZV to its 5'-monophosphate form.^{[2][3][4]} Further phosphorylation by viral and cellular kinases

leads to the formation of brivudine 5'-diphosphate and subsequently brivudine 5'-triphosphate. [2][4][8] This active triphosphate form then acts as a competitive inhibitor or an alternative substrate for the viral DNA polymerase, effectively terminating the elongation of the viral DNA chain and thus inhibiting viral replication.[2][4][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. The development of BVDU: An odyssey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of BVDU: An odyssey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (E)-5-(2-Bromovinyl)-2'-deoxyuridine | 69304-47-8 [sigmaaldrich.com]
- 6. (E)-5-(2-Bromovinyl)-2'-deoxyuridine, 69304-47-8 | BroadPharm [broadpharm.com]
- 7. CN102432655A - Method for synthesizing 5- ((E) -2-bromovinyl) -2' -deoxyuridine (brivudine) - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (+)-C-BVDU (Brivudine): Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553399#c-bvdu-chemical-properties-and-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com